molecular formula C16H22N2O6S B2975631 1-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)ethanone CAS No. 946315-75-9

1-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)ethanone

Cat. No.: B2975631
CAS No.: 946315-75-9
M. Wt: 370.42
InChI Key: ILGMIAYXPRHUJV-UHFFFAOYSA-N
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Description

1-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)ethanone is a synthetic chemical compound of significant interest in medicinal chemistry and neuroscience research. This molecule features a benzodioxol ring system linked via an oxypropylsulfonyl chain to a piperazine acetamide core, a structural motif found in compounds that modulate neurological targets . Its primary research value lies in its potential as a key intermediate or investigative tool for studying signal transduction pathways. Researchers utilize this compound to explore its mechanism of action, which may involve interaction with neurotransmitter receptors or enzymes, though its specific pharmacological profile requires further experimental characterization. This product is intended for laboratory research purposes only and is strictly not for human consumption, diagnostic, or therapeutic use.

Properties

IUPAC Name

1-[4-[3-(1,3-benzodioxol-5-yloxy)propylsulfonyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6S/c1-13(19)17-5-7-18(8-6-17)25(20,21)10-2-9-22-14-3-4-15-16(11-14)24-12-23-15/h3-4,11H,2,5-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGMIAYXPRHUJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)CCCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)ethanone typically involves multiple steps:

    Starting Materials: The synthesis begins with benzo[d][1,3]dioxole and piperazine derivatives.

    Reaction Steps:

    Reaction Conditions: Typical conditions include the use of organic solvents like dichloromethane or acetonitrile, and bases such as triethylamine or sodium hydroxide.

Chemical Reactions Analysis

1-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)ethanone can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.

    Major Products: The major products depend on the specific reaction conditions but can include sulfoxides, sulfones, and various substituted piperazine derivatives.

Scientific Research Applications

1-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to proteins and enzymes, altering their activity.

    Pathways Involved: It can induce apoptosis through the activation of caspases and the disruption of mitochondrial function, leading to cell death in cancer cells.

Comparison with Similar Compounds

Structural Analogues with Benzodioxole Moieties

Piperazine Derivatives with Benzodioxole Substituents

Several compounds in the evidence share the benzodioxole motif linked to a piperazine core but differ in substituents and functional groups:

Compound ID/Name Key Structural Features Yield (%) Melting Point (°C) Molecular Formula Source
Target Compound Piperazine-sulfonyl-propyl-benzodioxole-acetyl N/A N/A C₁₉H₂₃N₂O₆S (estimated) Not reported
Compound 8 Piperazine-pyrimidine-benzodioxole 65 181–182 C₂₃H₂₅N₅O₂
Compound 10 (QD10) Piperazine-phenyl-ethoxy-benzophenone 62 148.4–151.4 C₂₆H₂₆N₂O₃
BD00780869 Piperazine-phenyl-benzodioxole-carbonyl N/A N/A C₂₀H₂₀N₂O₄
Compound 21 Piperazine-chlorophenyl-benzodioxole 65 177–178 C₂₆H₂₇ClN₂O₃

Key Observations :

  • Substituent Effects on Yield : The sulfonyl group in the target compound may reduce synthetic yield compared to benzodioxole-carbonyl analogs (e.g., QD10: 62% yield) due to steric or electronic challenges during sulfonation reactions .
  • Melting Points : Benzodioxole-piperazine derivatives generally exhibit melting points between 148–203°C, influenced by substituent polarity and crystallinity .
Sulfonyl vs. Carbonyl Linkages
  • Sulfonyl Group (Target Compound) : Likely enhances metabolic stability and hydrogen-bonding capacity compared to carbonyl-linked analogs (e.g., BD00780869) .
  • Carbonyl Group (QD10, BD00780869) : May improve solubility due to increased polarity but could reduce resistance to enzymatic degradation .

Piperazine-Sulfonyl Derivatives

Compounds with Sulfonyl Linkers

and describe piperazine-sulfonyl derivatives with varying aryl substituents:

Compound ID/Name Substituent on Piperazine Yield (%) Molecular Formula Source
Target Compound 3-(Benzodioxol-5-yloxy)propyl-sulfonyl N/A C₁₉H₂₃N₂O₆S (estimated) Not reported
Compound 7a–x (General) Aryl-sulfonyl Variable C₁₈–C₂₄H₂₀–₂₈N₄–₆O₂–₄S
1-(4-((3-(4-Fluorophenoxy)...) 4-Fluorophenoxypropyl-sulfonyl N/A C₁₅H₂₁FN₂O₄S

Key Observations :

  • Synthetic Methodology : The target compound could be synthesized via nucleophilic substitution of bromoacetyl intermediates with benzodioxole-propyl-thiols, as described for similar sulfonyl-piperazine derivatives .
  • Fluorophenoxy vs. Benzodioxole Substituents: The fluorophenoxy analog () has a lower molecular weight (344.4 vs. ~397.4 for the target) but shares comparable sulfonyl-piperazine topology .

Pharmacological Potential of Structural Analogs

While the target compound’s bioactivity is unreported, analogs in exhibit dual histamine H3 receptor antagonism and antioxidant properties. For example:

  • QD10 (Compound 10) : Demonstrated moderate H3 receptor affinity (Ki = 132 nM) and free radical scavenging activity .

Biological Activity

1-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)ethanone, a complex organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing relevant research findings, data tables, and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C19H21N2O5SC_{19}H_{21}N_{2}O_{5}S and a molecular weight of 375.4 g/mol. Its structure comprises a piperazine ring linked to a benzo[d][1,3]dioxole moiety through a sulfonyl group, which is critical for its biological interactions.

PropertyValue
Common NameThis compound
CAS Number946213-87-2
Molecular FormulaC19H21N2O5S
Molecular Weight375.4 g/mol

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antidepressant Effects : The compound has shown potential in treating depression and anxiety disorders by modulating serotonin-dependent neurological activity .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further research in infection control .
  • Neuroprotective Effects : The unique structural motifs may confer neuroprotective properties, potentially useful in conditions like Parkinson's disease .

The mechanism of action involves interactions with specific molecular targets. The benzo[d][1,3]dioxole moiety can engage with enzymes or receptors, modulating their activity through hydrogen bonding and electrostatic interactions. Additionally, the sulfonyl group enhances the compound's reactivity and binding affinity .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antidepressant Activity : A study demonstrated that compounds with similar structures effectively reduced symptoms of depression in animal models by enhancing serotonergic signaling pathways .
  • Antimicrobial Evaluation : In vitro assessments revealed that derivatives exhibited significant antibacterial activity against various pathogens, suggesting their potential as therapeutic agents .
  • Neuroprotective Studies : Research indicated that the compound could protect neuronal cells from oxidative stress-induced damage, highlighting its relevance in neurodegenerative disease research .

Q & A

Q. What are the optimized synthetic routes for 1-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)ethanone, and how can reaction yields be improved?

Methodological Answer:

  • Key Steps :
    • Sulfonylation : React piperazine derivatives with 3-(benzo[d][1,3]dioxol-5-yloxy)propylsulfonyl chloride under basic conditions (e.g., Na₂CO₃, pH 9–10) to form the sulfonyl-piperazine intermediate .
    • Acetylation : Introduce the ethanone group via nucleophilic substitution using acetyl chloride or acetic anhydride in acetonitrile under reflux .
  • Optimization :
    • Use anhydrous solvents and inert atmospheres to minimize side reactions.
    • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
    • Monitor reaction progress using TLC or LC-MS to isolate high-purity products (>95%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques :
    • HPLC : Use a C18 column with a mobile phase of methanol and sodium acetate buffer (pH 4.6) for retention time consistency .
    • NMR : Confirm substituent positions via ¹H/¹³C NMR (e.g., benzodioxol protons at δ 6.7–7.1 ppm; piperazine methylene at δ 3.2–3.5 ppm) .
    • Mass Spectrometry : Validate molecular weight (expected [M+H]⁺ ~501.6 g/mol) using high-resolution MS .

Q. What factors influence the compound’s stability during storage and experimental use?

Methodological Answer :

  • Critical Factors :
    • Temperature : Store at –20°C in amber vials to prevent thermal degradation .
    • Solvent Compatibility : Avoid aqueous solutions at neutral/basic pH, which may hydrolyze the sulfonyl group .
    • Light Exposure : Shield from UV light to preserve the benzodioxol moiety .

Advanced Research Questions

Q. How can analytical methods be tailored to quantify trace impurities or byproducts in synthesized batches?

Methodological Answer :

  • Approach :
    • LC-MS/MS : Use multiple reaction monitoring (MRM) to detect sulfonate byproducts (e.g., m/z 215–220) .
    • Ion Chromatography : Quantify residual sulfonic acids with a conductivity detector .
    • Forced Degradation Studies : Expose the compound to heat (60°C), light, or acidic/basic conditions to identify labile functional groups .

Q. How should researchers address contradictions in bioactivity data across different experimental models?

Methodological Answer :

  • Strategies :
    • Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor-binding studies) and control for solvent effects (e.g., DMSO ≤0.1%) .
    • Replicate Across Models : Compare results in vitro (cell-based) and ex vivo (tissue explants) to differentiate target-specific vs. off-target effects .
    • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., fipexide derivatives) to identify SAR trends .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Methodological Answer :

  • SAR Design :
    • Modify Substituents : Synthesize analogs with:
  • Varied benzodioxol substituents (e.g., chloro, methoxy) .
  • Alternative sulfonyl groups (e.g., methylsulfonyl vs. phenylsulfonyl) .
    2. Functional Assays : Test analogs for binding affinity (e.g., radioligand displacement) and functional efficacy (e.g., cAMP modulation) .
    3. Computational Docking : Use molecular dynamics to predict interactions with targets (e.g., GPCRs) .

Q. How can degradation products be identified and mitigated during long-term studies?

Methodological Answer :

  • Identification :
    • LC-HRMS : Profile degradation products (e.g., hydrolyzed sulfonamides) using fragmentation patterns .
    • Stability-Indicating Methods : Develop HPLC gradients to resolve parent compound and degradants .
  • Mitigation :
    • Add antioxidants (e.g., BHT) to formulations to prevent oxidative breakdown .

Q. What computational tools are recommended for predicting physicochemical properties or target interactions?

Methodological Answer :

  • Tools :
    • NIST WebBook : Access experimental data (logP, pKa) for analogous compounds to refine predictions .
    • Molecular Modeling : Use Schrödinger Suite or AutoDock Vina for docking studies with homology-modeled receptors .
    • ADMET Prediction : Employ SwissADME to estimate bioavailability and blood-brain barrier penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.